molecular formula C17H13Cl3N2O B2696951 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone CAS No. 338957-44-1

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone

Cat. No.: B2696951
CAS No.: 338957-44-1
M. Wt: 367.65
InChI Key: QLDVXQHMJJULER-UHFFFAOYSA-N
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Description

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and benzoyl chloride derivatives.

    Cyclization: The intermediate products undergo cyclization to form the quinazolinone core structure.

    Chlorination: Chlorine atoms are introduced at specific positions through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Final Modifications: The final compound is obtained by introducing the chloromethyl and dimethylphenyl groups through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processes: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in critical biological pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-2-(methyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone
  • 6,8-dichloro-2-(chloromethyl)-3-(phenyl)-4(3H)-quinazolinone
  • 6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazoline

Uniqueness

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,8-dichloro-2-(chloromethyl)-3-(2,6-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O/c1-9-4-3-5-10(2)16(9)22-14(8-18)21-15-12(17(22)23)6-11(19)7-13(15)20/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDVXQHMJJULER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC3=C(C2=O)C=C(C=C3Cl)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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